N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide
Description
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide is a pyrazolidine derivative featuring a 3-oxo group and a 4-chlorophenyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)12-10(16)14-6-5-9(15)13-14/h1-4H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWGIAVNWBPPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228885 | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-73-2 | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolidine ring. The reaction is followed by the introduction of a carboxamide group through the reaction with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 4-chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
Reaction Pathways
| Reaction Type | Conditions | Common Reagents |
|---|---|---|
| Oxidation | Acidic medium | Potassium permanganate |
| Reduction | Methanol | Sodium borohydride |
| Substitution | Nucleophilic substitution | Sodium methoxide |
Chemistry
In synthetic organic chemistry, N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide serves as a building block for more complex molecules. It allows researchers to explore multi-step reactions that lead to valuable intermediates, such as N-(4-chlorophenyl)maleimide, which is essential in various chemical syntheses.
Biology
The compound exhibits notable biological activities. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Notably, it interacts with acetylcholinesterase, leading to increased acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive function.
Case Study: Neuropharmacology
Research indicates that this compound may act as an antagonist for neuropeptide receptors involved in pain perception and mood regulation. Its ability to cross the blood-brain barrier enhances its relevance in treating central nervous system disorders like anxiety and depression .
Medicine
In medicinal chemistry, derivatives of this compound have shown promising anti-allergic properties, suggesting potential applications in managing allergic conditions. The structure allows for modifications that can enhance efficacy while reducing side effects.
Table: Potential Therapeutic Applications
| Application Area | Potential Effects |
|---|---|
| Neuropharmacology | Antagonism of neuropeptide receptors |
| Allergy Management | Anti-allergic properties |
| Cognitive Enhancement | Increased cholinergic activity |
Industry
In industrial applications, this compound is utilized in the production of polymers and coatings due to its chemical stability and reactivity. Its role as an intermediate in pharmaceuticals also highlights its importance in drug development processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the modifications made to the compound. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Key Structural and Molecular Features
Key Observations:
Ring Systems :
- The target compound’s pyrazolidine ring (6-membered, two adjacent N atoms) differs from the pyrrolidine (5-membered, one N) in and the benzothiazole (aromatic, fused S/N-heterocycle) in . Pyrazolidine’s conformational flexibility may enhance binding to diverse biological targets compared to rigid benzothiazoles.
- The 3-oxo group in the target compound vs. the 5-oxo group in alters hydrogen-bonding patterns and electronic distribution.
The ethoxy-benzothiazole in introduces π-π stacking capability and moderate polarity, balancing solubility and target affinity.
Pharmacological and Physicochemical Properties
Hypothesized Properties (Based on Analogs):
Biological Activity
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazolidine ring with a carbonyl group and a 4-chlorophenyl substituent, which is significant for its biological activity. The presence of the chlorophenyl group often enhances lipophilicity and can influence binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 241.67 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition against Gram-positive bacteria, suggesting that the pyrazolidine moiety may play a crucial role in this activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the modulation of specific signaling pathways, which leads to cell cycle arrest and subsequent cell death .
Case Study: In Vitro Evaluation
A notable study involved testing this compound on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 25 µM, demonstrating moderate efficacy compared to standard chemotherapeutics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, which indicates its role as a modulator of inflammatory responses .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Receptor Interaction : It could bind to various receptors, altering their activity and influencing cellular responses.
- Modulation of Gene Expression : By affecting transcription factors, it may alter the expression of genes involved in apoptosis and inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 3-position of the pyrazolidine ring have been explored to enhance potency and selectivity.
Table 2: SAR Analysis
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl group | Increased lipophilicity |
| 2 | Hydroxyl group | Enhanced solubility |
| 3 | Different aryl groups | Varied anticancer potency |
Q & A
Basic Questions
Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions using catalytic alkali conditions. For example, analogous pyrazolidine derivatives are prepared by reacting acrylamide intermediates with thiourea in the presence of 40% KOH, followed by purification via column chromatography (ethyl acetate/hexane) . Key steps include temperature control (70–80°C) and monitoring reaction progress via TLC. Yield optimization requires stoichiometric adjustments of the 4-chlorophenyl substituent and acrylamide precursors.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- FTIR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amide (N–H) bands at ~3200–3300 cm⁻¹.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and pyrazolidine ring carbons (δ 160–180 ppm for carbonyl groups).
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₀ClN₃O₂, MW 239.66 g/mol).
Cross-validation with X-ray crystallography (e.g., COD Entry 2230670) is recommended for unambiguous confirmation .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain lattice parameters (e.g., monoclinic system with a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
- Refinement : SHELXL-2018/3 refines the structure via least-squares minimization. Address thermal displacement parameters (ADPs) for non-H atoms and apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 0.5 e Å⁻³) to ensure accuracy.
Q. How to design antimicrobial activity studies for this compound?
- Methodological Answer :
- Assay Design : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in DMSO and measure inhibition zones .
- Controls : Include ciprofloxacin as a positive control and solvent-only as a negative control.
- Data Interpretation : Correlate activity with substituent effects; e.g., electron-withdrawing groups (Cl) enhance membrane penetration .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Replication : Standardize assay conditions (e.g., pH, inoculum size) across labs.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-Cl vs. 2-Cl phenyl groups) using docking studies (AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
- Statistical Analysis : Apply ANOVA to assess significance of variations in IC₅₀ values across studies.
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use PyRx or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 for anti-inflammatory studies). Set grid parameters to cover catalytic residues .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetics (e.g., logP ~2.5 for optimal bioavailability) and toxicity (AMES test alerts for mutagenicity).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2 Å).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
